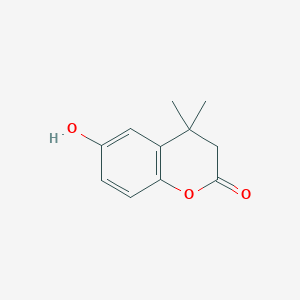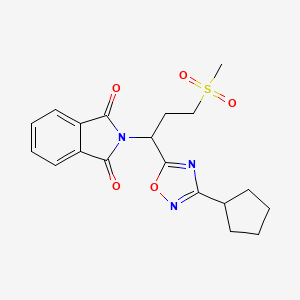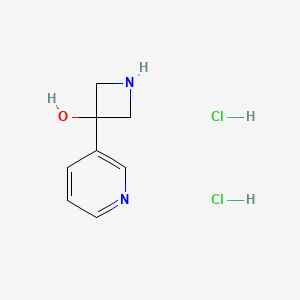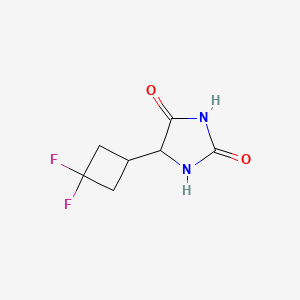
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H8F2N2O2 and a molecular weight of 190.15 g/mol This compound is characterized by the presence of a difluorocyclobutyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
The synthesis of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a difluorocyclobutyl amine with a suitable imidazolidine-2,4-dione derivative . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, ensuring consistent quality and scalability .
Chemical Reactions Analysis
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazolidine-2,4-dione core are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclobutyl group may enhance binding affinity and specificity, leading to potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-(3,3-Difluorocyclobutyl)imidazole-2,4-dione: This compound has a similar structure but differs in the core imidazole ring, which may result in different chemical and biological properties.
5-(3,3-Difluorocyclobutyl)imidazolidine-2-thione: The presence of a thione group instead of a dione group can significantly alter the reactivity and applications of the compound.
The uniqueness of this compound lies in its specific combination of the difluorocyclobutyl group and the imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,3-difluorocyclobutyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3-4H,1-2H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYQTADTCUBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)
![1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/new.no-structure.jpg)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)
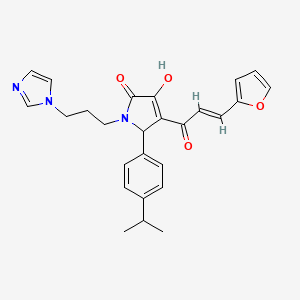
![N-(2,4-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2954323.png)
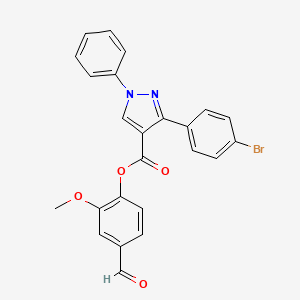
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2954328.png)
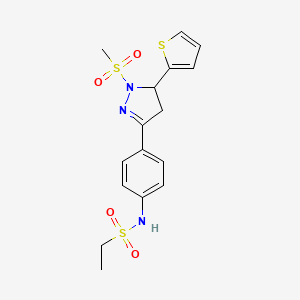
![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2954333.png)
![N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2954334.png)
